![molecular formula C20H21N3O3S B2471661 ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate CAS No. 688355-42-2](/img/structure/B2471661.png)
ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system, which is known for its diverse biological activities. The compound also contains a methoxyphenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate methoxyphenyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the quinazoline derivative with thiol-containing compounds under suitable conditions.
Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline and methoxyphenyl groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
Scientific Research Applications
Biological Activities
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate exhibits several noteworthy biological activities:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell proliferation. For instance, studies on related quinazoline derivatives have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells .
- Antimicrobial Properties : The presence of the quinazoline scaffold in this compound suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Inhibition of Enzymatic Activity : Quinazoline derivatives are known to target specific enzymes involved in cancer progression, such as TACE (tumor necrosis factor-alpha converting enzyme). This inhibition could lead to reduced tumor growth and metastasis .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : This step often requires cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxyphenyl and sulfanyl groups can be introduced through nucleophilic substitution or coupling reactions.
These synthetic routes are crucial for modifying the compound to enhance its biological activity or selectivity.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar quinazoline derivatives:
- A study published in GSC Biological and Pharmaceutical Sciences explored novel quinazoline analogues targeting TACE for anticancer applications. The synthesized compounds showed promising anticancer activity against MDA-MB-231 cells .
- Another research article highlighted the synthesis of quinazoline derivatives and their screening for antimicrobial properties, revealing significant inhibitory effects against various pathogens .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxyphenylacetate: A simpler compound with a similar methoxyphenyl group but lacking the quinazoline core.
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Uniqueness
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is unique due to its combination of a quinazoline core, methoxyphenyl group, and sulfanyl linkage, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is a complex organic compound belonging to the quinazoline derivatives, known for their diverse biological activities. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, a methoxyphenyl group, and a sulfanyl linkage, which contribute to its biological properties. The molecular formula is C17H18N2O2S, and it is recognized for its reactivity due to the presence of multiple functional groups.
1. Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study evaluated the cytotoxic effects of various quinazoline derivatives on different cancer cell lines. The compound demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of approximately 12 µM and 10 µM respectively .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12 |
HT-29 | 10 |
PC3 | 10 |
2. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens.
- Research Findings : A study highlighted that quinazoline derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
3. Anticonvulsant Activity
Quinazoline compounds have also been reported to exhibit anticonvulsant effects.
- Case Study : In a pharmacological assessment, derivatives of quinazoline were tested for their ability to reduce seizure activity in animal models. This compound showed a notable decrease in seizure frequency, indicating its potential use in epilepsy treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, disrupting signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress in cells.
Properties
IUPAC Name |
ethyl 2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-18(24)13-27-20-22-17-7-5-4-6-16(17)19(23-20)21-12-14-8-10-15(25-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSZPBWWSYVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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